Ethpenal

Descripción

Ethpenal (IUPAC name: (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enal; CAS: 458-36-6) is a phenylpropanoid compound structurally characterized by a cinnamaldehyde backbone substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 4- and 3-positions of the aromatic ring, respectively. This α,β-unsaturated aldehyde exhibits notable antioxidant and anti-inflammatory properties, attributed to its electron-rich phenolic structure and conjugated double bond system. Ethpenal’s molecular weight is 178.18 g/mol, with a logP (octanol-water partition coefficient) of 1.82, indicating moderate lipophilicity. It is sparingly soluble in water (0.12 g/L at 25°C) but highly soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO) .

Propiedades

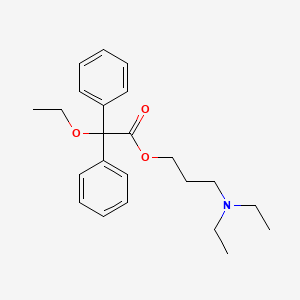

Número CAS |

3626-03-7 |

|---|---|

Fórmula molecular |

C23H31NO3 |

Peso molecular |

369.5 g/mol |

Nombre IUPAC |

3-(diethylamino)propyl 2-ethoxy-2,2-diphenylacetate |

InChI |

InChI=1S/C23H31NO3/c1-4-24(5-2)18-13-19-26-22(25)23(27-6-3,20-14-9-7-10-15-20)21-16-11-8-12-17-21/h7-12,14-17H,4-6,13,18-19H2,1-3H3 |

Clave InChI |

RWRUUZFOYYRACJ-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC |

SMILES canónico |

CCN(CC)CCCOC(=O)C(C1=CC=CC=C1)(C2=CC=CC=C2)OCC |

Otros números CAS |

3626-03-7 |

Sinónimos |

3-diethylaminopropyl-o-ethylbenzilate ethpenal etpenal etpenal-14 etpenal-3 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Physicochemical Properties of Ethpenal and Analogues

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | LogP | Water Solubility (g/L) |

|---|---|---|---|---|

| Ethpenal | 178.18 | 82–84 | 1.82 | 0.12 |

| Vanillin | 152.15 | 81–83 | 1.21 | 10.3 |

| Cinnamaldehyde | 132.16 | -7.5 | 1.90 | 0.06 |

| Ferulaldehyde | 178.18 | 78–80 | 1.84 | 0.10 |

Data compiled from PubChem and experimental studies

Pharmacokinetic and Pharmacodynamic Comparisons

Absorption and Bioavailability

Ethpenal demonstrates moderate oral bioavailability (45–50%) in rodent models due to its partial degradation in the gastrointestinal tract. In contrast, vanillin exhibits higher bioavailability (70–75%) owing to its smaller molecular size and absence of the reactive α,β-unsaturated moiety . Cinnamaldehyde, however, shows poor systemic absorption (<20%) due to rapid hepatic first-pass metabolism .

Metabolic Pathways

Ethpenal undergoes phase I metabolism via aldehyde dehydrogenase (ALDH) to form 4-hydroxy-3-methoxycinnamic acid, followed by phase II glucuronidation. Vanillin is primarily metabolized to vanillic acid, while cinnamaldehyde is oxidized to cinnamic acid, both via ALDH-dependent pathways. Ferulaldehyde shares Ethpenal’s metabolic route but exhibits slower glucuronidation kinetics .

Table 2: Key Pharmacokinetic Parameters

| Compound | Half-life (h) | Protein Binding (%) | Major Metabolite |

|---|---|---|---|

| Ethpenal | 2.5–3.0 | 85–90 | Glucuronidated acid |

| Vanillin | 1.2–1.5 | 60–65 | Vanillic acid |

| Cinnamaldehyde | 0.8–1.0 | 75–80 | Cinnamic acid |

| Ferulaldehyde | 3.5–4.0 | 88–92 | Glucuronidated acid |

Data derived from in vivo rodent studies and human liver microsome assays

Bioactivity and Therapeutic Potential

Ethpenal’s α,β-unsaturated aldehyde group enables Michael addition reactions with cellular thiols (e.g., glutathione), contributing to its antioxidant activity (IC₅₀: 12.3 µM in DPPH assay) . Vanillin, lacking this moiety, shows weaker radical scavenging (IC₅₀: 45.7 µM). Cinnamaldehyde exhibits pro-oxidant effects at high concentrations (>50 µM) due to thiol depletion .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.